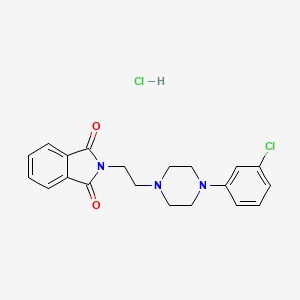
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The butyl and methylamino groups are introduced through substitution reactions.
Final modifications: The ethanol group is added, and the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the tricyclic core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: : Its stability and reactivity make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane derivatives: These compounds share the tricyclic core structure but differ in the functional groups attached.
Adamantane derivatives: Similar in having a polycyclic structure, but with different ring systems and functional groups.
Uniqueness: : The uniqueness of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific combination of functional groups and the tricyclic core, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
108736-87-4 |
|---|---|
Molekularformel |
C17H32ClNO |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
1-[2-(methylamino)-2-adamantyl]hexan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H31NO.ClH/c1-3-4-5-16(19)11-17(18-2)14-7-12-6-13(9-14)10-15(17)8-12;/h12-16,18-19H,3-11H2,1-2H3;1H |
InChI-Schlüssel |
LZLDGXQKMROQFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


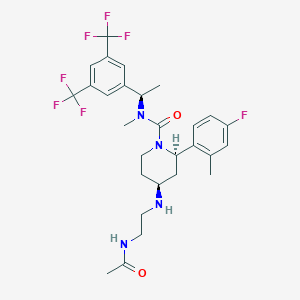
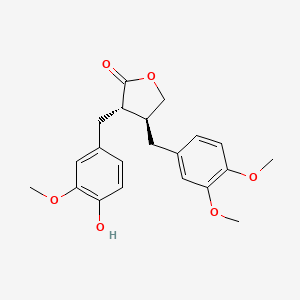
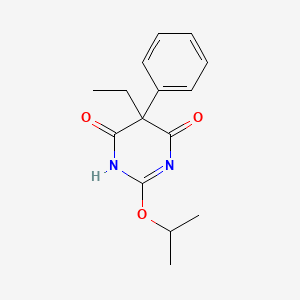
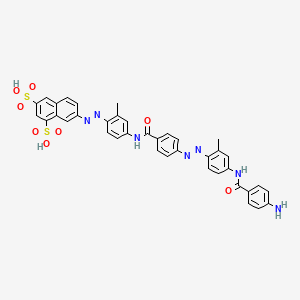
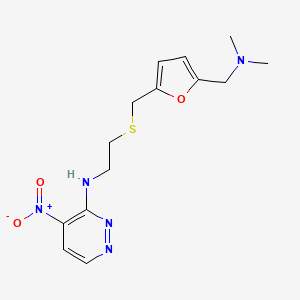
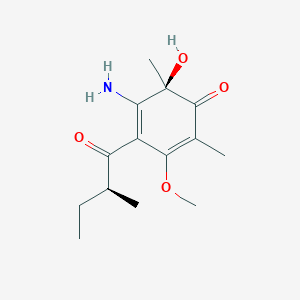

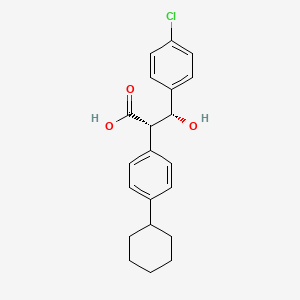

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)

